6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine is an organic compound with the empirical formula C10H7Cl2N3 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with chlorine and a 4-chlorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine typically involves the reaction of 4-chlorophenethylamine with 6-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amines or partially reduced pyrimidines.
Scientific Research Applications
6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
- 6-chloro-N,N-dimethylpyrimidin-4-amine
- 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
These compounds share the pyrimidine core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of chlorine and 4-chlorophenethyl groups in this compound provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c13-10-3-1-9(2-4-10)5-6-15-12-7-11(14)16-8-17-12/h1-4,7-8H,5-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPWWCLDHLBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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